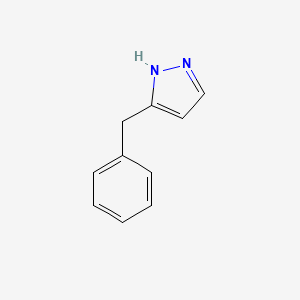

5-benzyl-1H-pyrazole

描述

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical and Biomedical Sciences

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts a range of physicochemical properties that are highly desirable in drug design. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen) allows for versatile interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolism, which is a crucial attribute for any potential drug candidate. patsnap.com

The significance of the pyrazole scaffold is underscored by its presence in a number of blockbuster drugs. For instance, Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. Sildenafil, marketed as Viagra, is a potent vasodilator used to treat erectile dysfunction and pulmonary arterial hypertension. Ruxolitinib is a kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera. These examples, among many others, highlight the broad therapeutic potential of pyrazole-containing molecules and solidify the importance of this heterocycle in modern medicinal chemistry. nih.gov

Overview of the Multifaceted Research Applications of Pyrazole Derivatives

The versatility of the pyrazole ring has led to its incorporation into compounds with a wide spectrum of biological activities. Research has demonstrated that pyrazole derivatives exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. nih.govwikipedia.org This broad range of activities has made the pyrazole scaffold a focal point for extensive research and development in the pharmaceutical industry.

The following table summarizes some of the key research applications of pyrazole derivatives, along with examples of their biological targets:

| Biological Activity | Target/Mechanism of Action | Reference Example |

| Anti-inflammatory | Cyclooxygenase (COX) inhibition | Celecoxib |

| Anticancer | Kinase inhibition (e.g., B-Raf, JAK) | Ruxolitinib, Encorafenib |

| Antiviral | Reverse transcriptase inhibition | - |

| Antimicrobial | Inhibition of bacterial topoisomerases | - |

| Antidiabetic | Sodium-glucose co-transporter 1 (SGLT1) inhibition | 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives |

| Analgesic | Modulation of nociceptive pathways | Difenamizole |

This table is for illustrative purposes and does not represent an exhaustive list of all applications.

The development of synthetic methodologies to create diverse libraries of pyrazole derivatives has been a key driver of this research. malhotraorganic.com Multi-component reactions and other efficient synthetic strategies have allowed chemists to systematically modify the pyrazole core and explore the structure-activity relationships (SAR) for various biological targets. researchgate.net

Specific Research Focus on 5-Benzyl-1H-Pyrazole and its Derivatives

Within the broad family of pyrazole derivatives, those bearing a benzyl (B1604629) substituent have garnered particular interest. The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, can significantly influence the biological activity of a molecule.

Rationale for Investigating Benzyl Substitution on the Pyrazole Nucleus

The introduction of a benzyl group onto the pyrazole nucleus can be a strategic move in drug design for several reasons. The benzyl moiety can modulate key physicochemical properties such as lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The aromatic ring of the benzyl group can also engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions, which can enhance binding affinity and potency. wisdomlib.org

Furthermore, the benzyl group provides a versatile handle for further structural modifications. The phenyl ring can be substituted with various functional groups to fine-tune the electronic and steric properties of the molecule, allowing for a detailed exploration of the structure-activity relationship.

Research into benzyl-substituted pyrazoles has yielded promising results in various therapeutic areas. For example, a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been identified as potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1), a target for the treatment of postprandial hyperglycemia. In another study, 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H, 7H)-dione derivatives were found to selectively inhibit H322 cancer cell lines. wikipedia.org These findings underscore the potential of the benzyl substituent to impart significant and specific biological activities to the pyrazole scaffold.

Scope and Delimitation of the Research Review

This article focuses specifically on the chemical compound "this compound" and its derivatives. However, a comprehensive review of the scientific literature reveals that dedicated research on the parent compound, this compound, is limited. The majority of studies investigate more complex derivatives where the 5-benzylpyrazole core is further functionalized.

Therefore, the scope of this review is defined as follows:

Inclusion: The review will cover the significance of the pyrazole scaffold in general and the rationale for investigating benzyl substitution on the pyrazole nucleus, drawing on examples from the broader class of benzyl-substituted pyrazoles. It will also include specific research findings on derivatives of this compound where available.

Delimitation: Due to the scarcity of literature focusing solely on the parent compound, this review will not provide an exhaustive analysis of the synthesis, characterization, and biological activity of this compound itself. Instead, it will highlight the research landscape of its derivatives to provide a comprehensive understanding of the current state of knowledge.

This approach allows for a thorough and informative article based on the available scientific evidence, while also acknowledging the existing gaps in the research literature.

Structure

3D Structure

属性

IUPAC Name |

5-benzyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h1-7H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFGWHSLIOZEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32251-82-4 | |

| Record name | 5-benzyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Benzyl 1h Pyrazole and Substituted Benzylpyrazoles

Classical and Contemporary Approaches to 1H-Pyrazole Synthesis

The synthesis of the 1H-pyrazole ring is a cornerstone of heterocyclic chemistry, with methods dating back to the work of Ludwig Knorr in 1883. chim.itmdpi.com Classical approaches have traditionally been the foundation for constructing this heterocyclic system, while contemporary methods offer improvements in efficiency, selectivity, and environmental impact. researchgate.net

Classical Methods: The most prevalent classical method for pyrazole (B372694) synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.compostdocjournal.comname-reaction.com This reaction, often referred to as the Knorr pyrazole synthesis, is highly versatile. However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, it can lead to a mixture of regioisomers. mdpi.com Another fundamental approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. frontiersin.org This pathway typically proceeds through a pyrazoline intermediate which is then oxidized to the aromatic pyrazole. nih.gov

Contemporary Methods: Modern synthetic chemistry has introduced a variety of advanced techniques for pyrazole synthesis. researchgate.net Palladium-catalyzed multi-component reactions have emerged, such as the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, which allows for the construction of substituted pyrazoles under ambient pressure. frontiersin.org Metal-assisted cyclization reactions and one-pot, three-component procedures, for instance, reacting aromatic aldehydes, tosylhydrazine, and terminal alkynes, provide efficient routes to highly substituted pyrazoles. organic-chemistry.org These contemporary strategies often provide higher yields, greater functional group tolerance, and improved regioselectivity compared to classical counterparts. researchgate.netpostdocjournal.com

Regioselective Synthesis Strategies for 5-Benzyl-1H-Pyrazole Frameworks

Achieving regioselectivity is a primary challenge in the synthesis of asymmetrically substituted pyrazoles like this compound. The goal is to control the reaction to form the desired isomer over other possibilities (e.g., 3-benzyl-1H-pyrazole). This is accomplished by carefully selecting precursors and reaction pathways that favor the formation of the C5-benzyl bond.

1,3-Dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings. ias.ac.in In the context of pyrazole synthesis, this typically involves the reaction of a dipolarophile (like an alkyne or alkene) with a 1,3-dipole such as a nitrilimine or a diazo compound. frontiersin.orgias.ac.in

To synthesize a this compound, a strategy could involve the cycloaddition of a benzyl-substituted alkyne (e.g., benzylacetylene) with diazomethane. However, controlling regioselectivity can be challenging. A more controlled approach involves using nitrilimines, which can be generated in situ. For example, the reaction of nitrilimines with N-benzyl maleimide (B117702) has been shown to produce complex pyrrolo[3,4-c]pyrazole derivatives where the benzyl (B1604629) group is attached at a specific position on the resulting fused ring system. ias.ac.inresearchgate.net The regiochemical outcome of these cycloadditions is heavily influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. ias.ac.in

Annulation, or ring-forming, pathways can also be designed for regioselective synthesis. Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones has been developed as a robust method for creating 1,4,5-trisubstituted pyrazoles with high regioselectivity. acs.org By choosing a sydnone (B8496669) and an alkynyl precursor with the appropriate benzyl group, this method can be adapted to target the this compound framework.

The most direct and widely used method for regioselectively synthesizing 5-benzyl-1H-pyrazoles is the Knorr condensation reaction using a precursor that already contains the benzyl group in the correct position. mdpi.comjk-sci.com This involves the cyclocondensation of a hydrazine with a β-ketocarbonyl compound that has a benzyl group at the γ-position (the carbon adjacent to the second carbonyl or equivalent group).

A key precursor for this strategy is 1-phenyl-1,3-butanedione (benzylacetone) or its derivatives. The reaction proceeds via the initial attack of a hydrazine nitrogen on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration. When reacting an unsymmetrical diketone like benzylacetone (B32356) with hydrazine, the initial nucleophilic attack preferentially occurs at the more electrophilic carbonyl group (the acetyl carbonyl), leading to the formation of the desired 5-benzyl-3-methyl-1H-pyrazole.

A specific example is the one-pot, regioselective synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole, which involves the in situ formation of a benzylhydrazine-derived hydrazone, followed by its reaction with a β-nitrostyrene derivative. orgsyn.org This highlights how precursors containing the benzyl group are fundamental to directing the final substitution pattern of the pyrazole ring.

Green Chemistry Principles in Benzylpyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles to reduce environmental impact, minimize waste, and improve energy efficiency. postdocjournal.comnih.gov Key strategies include the use of alternative energy sources like microwave and ultrasonic irradiation, employing environmentally benign solvents (like water or ethanol), and using reusable catalysts. researchgate.netnih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. acs.orgconnectjournals.com

The synthesis of pyrazole derivatives is particularly amenable to microwave irradiation. For instance, the preparation of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and an α-cyanoketone can be completed in just 10-15 minutes at 150°C in a microwave reactor using water as a solvent, with yields often ranging from 70-90%. nih.govjove.com In a comparative study for the synthesis of pyrazole-oxadiazole hybrids, the microwave-assisted method reduced the reaction time from 7–9 hours (conventional reflux) to 9–10 minutes, with a significant improvement in yield. acs.org This efficiency stems from the direct and rapid heating of the polar reagents and solvents by the microwave energy. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Hybrids acs.org

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. numberanalytics.commdpi.com It is considered a green technique because it often allows for milder reaction conditions, shorter reaction times, and can reduce or eliminate the need for catalysts. eurekaselect.com

The synthesis of various heterocyclic compounds, including pyrazoles, has been successfully achieved using ultrasound. numberanalytics.com For example, 1,5-disubstituted pyrazoles have been synthesized from α,β-unsaturated cyanoesters and phenyl hydrazine under ultrasound irradiation at 60 °C, with reaction times of 75-90 minutes and high yields. asianpubs.org In another study, a four-component reaction to produce complex tetrahydroazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazole-4-carbonitrile was effectively carried out under ultrasonication at room temperature. beilstein-journals.org The use of ultrasound has been shown to be superior to silent (non-irradiated) reactions, which result in lower yields and require much longer reaction times. mdpi.com

Table 2: Selected Examples of Ultrasound-Assisted Pyrazole Synthesis

Solvent-Free and Environmentally Benign Protocols

The principles of green chemistry are increasingly influencing the synthesis of pyrazole derivatives, steering research towards methods that minimize or eliminate hazardous solvents and byproducts. tandfonline.com These protocols not only reduce environmental impact but often offer benefits such as simplified work-up procedures, lower costs, and improved safety. tandfonline.comrsc.org

Solvent-free, or solid-state, reactions represent a significant advancement in this area. One notable method involves the reaction of heterocyclic ketene (B1206846) aminals (HKAs), 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane. rsc.org This one-pot, three-component synthesis proceeds by simply refluxing the mixture under catalyst-free and solvent-free conditions, efficiently producing a library of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals with excellent yields. rsc.org The key advantages of this approach are its high efficiency, environmental friendliness, and straightforward purification process. rsc.org

Another green approach utilizes tetrabutylammonium (B224687) bromide (TBAB), a commercially available and recoverable organic ionic salt, as a polar reaction medium at room temperature under solvent-free conditions. tandfonline.com This method has been successfully applied to a three-component reaction between isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines to produce highly functionalized pyrazoles in good yields (75-86%) and with shorter reaction times. tandfonline.com The use of water as a green solvent is another cornerstone of environmentally benign synthesis. Protocols using water as the solvent, often coupled with low catalyst loading, circumvent the need for volatile organic solvents and chromatographic purification. researchgate.net

Table 1: Examples of Solvent-Free and Environmentally Benign Synthetic Protocols

| Method/Catalyst | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Catalyst-free | Heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, Triethoxymethane | Solvent-free, reflux | Efficient one-pot, three-component synthesis with excellent yields and easy work-up. Environmentally benign. | rsc.org |

| Tetrabutylammonium bromide (TBAB) | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Solvent-free, room temperature | Green, inexpensive method with good yields (75-86%). TBAB is recoverable. | tandfonline.com |

| Molecular Iodine (I₂) | Aryl amines, Styrene oxides, Aryl acetylenes | Metal- and solvent-free, 120 °C | While for quinolines, this domino reaction highlights a metal- and solvent-free strategy, forming multiple C-C and C-N bonds in one step. | rsc.org |

| Organocatalyst | N-benzylpyrazoles | Water as solvent | Eco-friendly protocol requiring low catalyst loading and avoiding column chromatography. | researchgate.net |

Catalytic Approaches in the Formation of Benzylpyrazole Derivatives

Catalysis is fundamental to modern organic synthesis, providing powerful tools to construct complex molecules like benzylpyrazoles with high efficiency and selectivity. nih.gov Transition metals and, more recently, nanocatalysts have been extensively explored to facilitate the formation of the pyrazole core and its derivatives.

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in a wide array of chemical transformations due to their capacity to activate substrates and guide reactions toward desired outcomes. nih.gov For benzylpyrazole synthesis, metals such as palladium, rhodium, copper, and nickel are instrumental in forging new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govrsc.org

Palladium(II)-catalyzed reactions are prominent, including the oxidative annulation of 1-benzylpyrazoles with γ-hydroxy-alkynoates, which proceeds through a cascade involving ortho-C–H bond activation. rsc.org Cross-coupling reactions like the Stille, Sonogashira, Negishi, and Heck reactions are also versatile methods for introducing substituents onto the pyrazole ring. researchgate.net

Rhodium(III) catalysts have been shown to enable the regioselective C-H functionalization of pyrazoles. For instance, Rh-catalyzed C-H allylation of N-benzylpyrazoles has been demonstrated, although challenges can arise from the basicity of the pyrazole nitrogen. researchgate.net This was addressed by incorporating electron-withdrawing groups at the C4 position of the N-benzylpyrazoles, which activates the C5-H bond for the desired allylation. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Reactions for Benzylpyrazole Derivatives

| Transition Metal | Reaction Type | Substrates | Description | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Annulation / Rollover Oxidative Annulation | 1-benzylpyrazoles, γ-hydroxy-alkynoates | A Pd(II)-catalyzed cascade reaction to produce novel fused pyrazole systems. | rsc.org |

| Rhodium (Rh) | C-H Allylation / Functionalization | N-benzylpyrazoles | Catalyzes regioselective C-H functionalization, such as allylation at the C5 position. | researchgate.net |

| Copper (Cu) | Domino Cyclization/Trifluoromethylation | α,β-alkynic tosylhydrazones | A copper-mediated domino sequence to furnish 4-CF3 N-H pyrazole cores. | researchgate.net |

| Nickel (Ni) | Arylative Cyclization | 2-alkynyl phenol (B47542) esters | Ni-catalyzed reactions are often seen as a cost-effective alternative to palladium for various cyclization and cross-coupling reactions. | rsc.orgbeilstein-journals.org |

| Iron (Fe) | Aerobic Oxidation | 2-aminobenzyl alcohols, benzylamines | An inexpensive metal catalyst used for the synthesis of related quinazoline (B50416) heterocycles, suggesting potential for pyrazole synthesis. | frontiersin.org |

Nanocatalyst Applications

Nanocatalysis has emerged as a transformative field, offering catalysts with high surface-area-to-volume ratios, leading to enhanced reactivity, selectivity, and easier recovery compared to their homogeneous counterparts. mdpi.comthermsr.com These catalysts are central to developing greener and more efficient synthetic routes for nitrogen-containing heterocycles, including pyrazoles. nih.govajol.info

A variety of metallic nanoparticles have been employed as proficient, recyclable, and low-cost heterogeneous catalysts. nih.gov For example, zinc sulfide (B99878) (ZnS) nanoparticles have been used to effectively catalyze the four-component condensation reaction of malononitrile, aromatic aldehydes, hydrazine hydrate, and ethyl acetoacetate (B1235776) under solvent-free conditions, yielding pyrano[2,3-c]-pyrazoles in superior yields within minutes. nih.gov Similarly, nanosized magnesium oxide (MgO) and titanium dioxide (TiO₂) have been reported as efficient catalysts for synthesizing dihydropyrano[2,3-c]-pyrazole derivatives in aqueous media at room temperature. nih.govajol.info

Magnetic nanocatalysts, such as those based on an iron oxide (Fe₃O₄) core, offer the significant advantage of easy separation from the reaction mixture using an external magnet. academie-sciences.fr A novel LDH (Layered Double Hydroxide)-based copper nanocatalyst has been developed for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating high activity, stability, and reusability under mild conditions. rsc.org

Table 3: Nanocatalysts in the Synthesis of Pyrazole Derivatives

| Nanocatalyst | Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|---|

| ZnS nanoparticles | Four-component condensation | Solvent-free (grinding), rapid (12 min), superior yields. | Pyrano[2,3-c]-pyrazoles | nih.gov |

| Nanosized MgO | Four-component reaction | Aqueous solvent, room temperature, excellent yields. | Dihydropyrano[2,3-c]-pyrazole derivatives | nih.gov |

| TiO₂ nanoparticles | Multicomponent reaction | Efficient catalyst for pyran-annulated heterocyclic systems. | Pyrano[2,3-c]-pyrazole derivatives | nih.govajol.info |

| LDH@PTRMS@DCMBA@CuI | Three-component one-pot reaction | Eco-friendly, mild conditions (55 °C), short reaction times (15-27 min), excellent yields (85-93%), reusable. | 5-amino-1H-pyrazole-4-carbonitrile derivatives | rsc.org |

| Fe₃O₄@SiO₂/collagen | Condensation reaction | Magnetic (easy separation), reusable, high yields, short reaction times. | Benzimidazole/Benzothiazole (demonstrates potential for pyrazoles) | academie-sciences.fr |

Multicomponent Reactions (MCRs) for Diversified Benzylpyrazole Libraries

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govdovepress.com This approach is highly valued for its atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse molecules from a set of readily available building blocks. dovepress.comorganic-chemistry.org

The synthesis of pyrazole derivatives is well-suited to MCR strategies. A three-component, one-pot reaction of benzaldehydes, malononitrile, and phenyl hydrazine, catalyzed by a novel nanocatalyst, provides an eco-friendly route to 5-amino-1H-pyrazole-5-carbonitrile derivatives. rsc.org This method is attractive as it allows for the creation of a product library by simply varying the aldehyde component. rsc.org

Another efficient protocol involves the catalyst-free and solvent-free reaction of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane, which quickly constructs a diverse library of 1H-pyrazol-5(4H)-one-based compounds. rsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly famous for their capacity to generate vast libraries of peptidomimetic compounds and other complex molecules, and their principles can be extended to create diverse heterocyclic scaffolds. nih.govorganic-chemistry.org By strategically choosing the input components, MCRs serve as an invaluable engine for drug discovery and materials science, enabling the exploration of a wide chemical space around the core benzylpyrazole structure.

Table 4: Multicomponent Reactions for Generating Pyrazole Libraries

| MCR Type | Reactants | Catalyst/Conditions | Resulting Scaffold/Library | Reference |

|---|---|---|---|---|

| Three-component | Benzaldehydes, Malononitrile, Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI nanocatalyst, H₂O/EtOH, 55 °C | Library of 5-amino-1H-pyrazole-5-carbonitrile derivatives. | rsc.org |

| Three-component | Heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, Triethoxymethane | Solvent-free, catalyst-free, reflux | Diverse library of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. | rsc.org |

| Three-component | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), solvent-free | Highly functionalized pyrazoles. | tandfonline.com |

| Four-component (Ugi Reaction) | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Various | Leads to peptidomimetic compounds; demonstrates a powerful strategy for library generation applicable to heterocycles. | nih.govorganic-chemistry.org |

Chemical Transformations and Functionalization of 5 Benzyl 1h Pyrazole

Derivatization at the Pyrazole (B372694) Nitrogen Atom (N1)

The pyrazole ring contains two nitrogen atoms, N1 and N2. In N-unsubstituted pyrazoles, tautomerism between the N1-H and N2-H forms is common. However, under basic conditions, functionalization typically occurs regioselectively at the N1 position, leading to the formation of N1-substituted pyrazoles. encyclopedia.pub, sci-hub.st, mdpi.com

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for introducing substituents at the N1 position of the pyrazole core. These transformations generally involve the reaction of the pyrazole with an appropriate electrophilic agent in the presence of a base.

Alkylation: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfonates serve as common alkylating agents. Bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or diisopropylethylamine (DIPEA) are employed to deprotonate the pyrazole NH, generating a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of the alkylating agent. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are frequently used to enhance reaction rates. , sci-hub.st, acs.org For instance, the N1-alkylation of pyrazoles with alkyl halides in DMSO using K₂CO₃ is a well-established method, often yielding the N1-substituted product with high regioselectivity. sci-hub.st, acs.org

Acylation: Acylation reactions typically utilize acyl chlorides or acid anhydrides as acylating agents. Similar to alkylation, a base is required to facilitate the reaction. Acylation introduces ester or amide functionalities, which can significantly influence the electronic properties and reactivity of the pyrazole ring. jst.go.jp, nih.gov For example, N1-acetylation has been successfully achieved using acetyl chloride or acetic anhydride. nih.gov

Table 3.1.1: Common N1-Alkylation and Acylation Reactions of Pyrazoles

| Reaction Type | Alkylating/Acylating Agent | Base | Solvent | Typical Conditions | Product Type |

| Alkylation | Alkyl Halides (e.g., R-X) | K₂CO₃, NaH | DMSO | Room temperature to mild heating (e.g., 50°C) | N1-Alkylpyrazoles |

| Alkylation | Benzyl Bromide | K₂CO₃ | DMSO | Room temperature | N1-Benzylpyrazoles |

| Acylation | Acetyl Chloride | K₂CO₃ | Acetonitrile | Room temperature | N1-Acetylpyrazoles |

| N-Substitution | Aryl/Heteroaryl Halides | K₂CO₃ | DMSO | Room temperature | N1-Aryl/Heteroarylpyrazoles |

Introduction of Diverse Functionalities at N1

Beyond simple alkyl and acyl groups, a variety of other functional groups can be appended to the N1 position. Arylation and heteroarylation reactions, often employing aryl or heteroaryl halides under basic conditions, enable the incorporation of aromatic or heteroaromatic systems. sci-hub.st These N1-substituted pyrazoles serve as crucial intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The nature of the substituent at N1 can profoundly affect the pyrazole's electronic characteristics and its subsequent reactivity. sci-hub.st, acs.org

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring exhibits distinct reactivity patterns due to the presence of two adjacent nitrogen atoms and its aromatic nature. Generally, electrophilic substitution reactions are favored at the C4 position, while nucleophilic attacks are more readily directed towards the C3 and C5 positions. encyclopedia.pub, nih.gov, researchgate.net, mdpi.com

Position-Specific Functionalization (e.g., C3, C4)

C4 Functionalization: The C4 position is generally the most electron-rich site on the pyrazole ring, making it highly susceptible to electrophilic attack. Common electrophilic substitution reactions include halogenation (e.g., bromination or chlorination), nitration, and formylation. slideshare.net, mdpi.com Direct C-H alkenylation at the C4 position of pyrazoles has been achieved using palladium catalysis. acs.org Furthermore, C4-amination of halogenated pyrazoles has been reported using palladium or copper catalysts. mdpi.com Electrooxidative functionalization methods can also be employed to introduce halogens (C-Cl, C-Br, C-I) or sulfur atoms at the C4 position. mdpi.com

C3 and C5 Functionalization: The C3 and C5 positions are typically less reactive towards electrophilic substitution. However, they are more amenable to nucleophilic attack or can be functionalized through directed metallation or cross-coupling reactions. encyclopedia.pub, nih.gov, researchgate.net, mdpi.com For instance, C5 functionalization can be achieved via palladium-catalyzed cross-coupling reactions on pre-halogenated pyrazoles. whiterose.ac.uk, rhhz.net Direct functionalization at C3 is often more challenging but can be accomplished using specialized methods, such as palladium-catalyzed C-H activation or by employing pyrazole N-oxides with arynes. ucalgary.ca, scholaris.ca The synthesis of 3-(chloromethyl) or 3-(2-chloroethyl) pyrazoles provides valuable precursors for subsequent nucleophilic substitution reactions at the C3 position. acs.org, nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Benzylpyrazoles

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methodologies for forming carbon-carbon bonds and are widely applied to pyrazole systems. To functionalize the 5-benzyl-1H-pyrazole scaffold using these methods, initial halogenation of the pyrazole ring is typically required, most commonly at the C4 position, which is activated towards electrophilic substitution. researchgate.net

Once halogenated (e.g., to form 4-bromo-5-benzyl-1H-pyrazole), the pyrazole can undergo Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids or esters. This reaction facilitates the introduction of diverse aromatic substituents onto the pyrazole core. acs.org, rhhz.net The choice of halogen (chloro, bromo, or iodo) can influence the reaction's efficiency, with bromo and chloro derivatives often exhibiting superior performance due to a reduced propensity for dehalogenation compared to iodo derivatives. acs.org, nih.gov, acs.org Optimization of the catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃), and solvent system (e.g., DME/H₂O) is crucial for achieving high yields. mdpi.com, rhhz.net Microwave irradiation can also be utilized to accelerate these coupling reactions. rhhz.net

Table 3.2.2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrazoles

| Reaction Type | Halogenated Pyrazole Substrate | Coupling Partner (Boronic Acid/Ester) | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | 4-Bromo-1H-pyrazole | Aryl Boronic Acids | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, Heat | 4-Aryl-1H-pyrazoles |

| Suzuki-Miyaura | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, Microwave | 4-Phenyl-1-methyl-1H-pyrazole |

| C-H Alkenylation | Pyrazole | Activated Alkenes | Pd(OAc)₂, Pyridine | C4-Alkenylated Pyrazoles |

| C-H Benzylation | Pyrazole | Benzyl Halides | Pd catalyst, EWG at C4 | C-H Benzylated Pyrazoles |

Modifications of the Benzyl Moiety

The benzyl group attached to the pyrazole ring provides opportunities for functionalization, primarily on its phenyl ring or, less commonly, at the methylene (B1212753) bridge.

Phenyl Ring Functionalization: The phenyl ring of the benzyl substituent can undergo various transformations, including electrophilic aromatic substitution reactions (e.g., halogenation, nitration) or transition-metal catalyzed C-H functionalization. For instance, rhodium(III)-catalyzed C-H alkenylation has been demonstrated on the aromatic ring of N-benzylpyrazoles, leading to regioselective alkenyl-functionalization. rsc.org Palladium-catalyzed [5+2] annulation reactions have also been developed that involve C-H activation on the aryl ring of 1-benzylpyrazoles. acs.org These reactions highlight the potential to modify the benzyl substituent without affecting the pyrazole core.

Methylene Bridge: While generally stable, the methylene bridge (-CH₂-) can potentially be modified under specific oxidative or radical conditions. The term "methylene bridge" in organic chemistry refers to a -CH₂- group connecting two parts of a molecule. wikipedia.org In some synthetic strategies, methylene bridges are utilized to link heterocyclic units, such as in the synthesis of bis(pyrazol-1-yl)methane ligands. researchgate.net, mdpi.com, rsc.org

Compound List:

this compound

1-Benzyl-5-methyl-1H-pyrazol-3-amine

4-amino-1-benzyl-3,5-dimethylpyrazole

1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole

4-bromo-1H-pyrazole

4-iodo-1-methyl-1H-pyrazole

3-Nitropyrazole

1-Benzyl-3-nitro-1H-pyrazole

4-benzyl-1H-pyrazole

3,5-dimethyl-4-benzyl-1H-pyrazole

3,5-diphenyl-4-benzyl-1H-pyrazole

3,5-dimethyl-4-benzylpyrazole

2-benzylpyrazole-3,4-diamine (B1599748)

1-Acetyl-4-(substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one

4-(substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one

1-acetyl-4-(substituted benzyl)-3-(2,3,4,6-tetra-O-acyl-β-D-glucopyranosyloxy)-1H-pyrazole

The chemical transformations and functionalization strategies discussed above provide a comprehensive overview of how the this compound scaffold can be chemically modified to generate a diverse range of derivatives.

Substituent Effects on Reactivity and Biological Activity

The biological activity of pyrazole derivatives, including those based on the this compound structure, is significantly modulated by the nature and position of substituents ontosight.ai. Modifications to the pyrazole ring or the benzyl group can lead to substantial changes in a compound's pharmacological profile ontosight.ai. For instance, substituents on the benzyl group itself have been demonstrated to play a crucial role in influencing biological activity .

Furthermore, the inherent tautomerism of pyrazoles can impact their reactivity and, consequently, the biological activities of molecules containing this moiety. Changes in tautomeric or conformational preferences can alter molecular properties, thereby affecting synthetic strategies and biological outcomes researchgate.netresearchgate.net. In specific fused systems derived from pyrazoles, such as substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, particular substituents have been linked to the induction of apoptosis in cancer cells, underscoring the importance of structure-activity relationships (SAR) nih.gov. The electronic nature of substituents also dictates reactivity; for example, electron-withdrawing groups on the pyrazole ring can decrease its susceptibility to reactions like formylation arkat-usa.org.

Introduction of Bioactive Pendants

The this compound scaffold is amenable to the introduction of various bioactive pendants, facilitating the creation of hybrid molecules with enhanced or novel properties. Synthesis of N-benzyl-1H-pyrazole-5-carboxamide derivatives, typically achieved through the alkylation of a pyrazole ring with benzyl chloride followed by the incorporation of a carboxamide group, has yielded compounds investigated for anti-inflammatory, antimicrobial, and anticancer activities ontosight.ai.

Molecular hybridization strategies are frequently employed to link the pyrazole core with other pharmacologically active moieties. For example, pyrazole-chalcone conjugates, synthesized via Claisen-Schmidt condensation, have shown significant anticancer activity and the ability to inhibit tubulin polymerization mdpi.com. Similarly, pyrazole-indole hybrids have been developed and evaluated for their potential as anticancer agents acs.org. The conjugation of the pyrazole core with other heterocyclic systems, such as thiazolidinones or triazoles, results in pyrazole-thiazolidinone conjugates and pyrazole-triazole hybrids, respectively, which are explored for diverse biological applications, including antimicrobial and anticancer effects nih.govtandfonline.combeilstein-journals.org. The synthesis of pyrazole-triazole hybrids, for instance, can be efficiently achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) after N-functionalization of the pyrazole precursor beilstein-journals.org. Functionalization at specific positions, such as the C-4 position, allows for the synthesis of diverse nitrogenous heterocyclic ring systems that have been investigated for anti-inflammatory properties mdpi.com.

Synthesis of Fused Pyrazole Systems Incorporating Benzyl Moieties

The construction of fused pyrazole systems that incorporate the benzyl pyrazole motif is a key area of research, often utilizing pyrazole derivatives as essential starting materials. Conventional methods for synthesizing fused pyrazoles typically involve cyclocondensation reactions between appropriate precursors and hydrazine (B178648) derivatives or 5-aminopyrazoles chim.it. Additionally, [3+2]-cycloaddition reactions involving 1,3-dipoles and alkynes are also employed for pyrazole ring construction chim.itorganic-chemistry.orgnih.gov. Pyrazole-4-carbaldehydes, in particular, serve as versatile precursors for a wide array of fused pyrazole systems semanticscholar.org.

Pyrazolo[x,y-z] Fused Heterocycles

Several fused pyrazole ring systems incorporating the benzyl pyrazole structure have been synthesized. For instance, a series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives were prepared through a one-step reaction between ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives and N-arylalkyl-2-chloroacetamide nih.gov. The versatility of 5-aminopyrazole derivatives is evident in their use for synthesizing fused systems; for example, the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with N-benzyl-4-piperidone yields pyrazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.naphthyridines semanticscholar.org. Other fused systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]pyrimidines, are accessible through reactions involving pyrazole precursors, including the diazotization of 5-aminopyrazoles or reactions of 5-azidopyrazoles with various nucleophiles mdpi.comsemanticscholar.org. These fused heterocycles are often explored for their diverse biological activities.

Hybrid Pyrazole Conjugates (e.g., Pyrazole-Thiazole, Pyrazole-Triazole)

The development of hybrid molecules that combine the pyrazole core with other heterocyclic systems represents a prominent strategy in drug discovery, leveraging the inherent bioactivity of both components. Pyrazole-thiazole and pyrazole-thiazolidinone hybrids are synthesized through various chemical transformations, such as the reaction of pyrazole-substituted thiosemicarbazides with α-halo carbonyl compounds or via acylation reactions nih.gov. Derivatives of dihydropyrazoles can also be cyclized to yield pyrazolothiazol-4(5H)-ones and pyrazolothiazoles researchgate.net.

Pyrazole-triazole hybrids are accessible through methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), often involving the preparation of pyrazolyl azides from triazenylpyrazole precursors, which allows for facile N-functionalization of the pyrazole moiety beilstein-journals.org. Additionally, other hybrid structures, such as pyrazole-indole conjugates, have been synthesized and evaluated for their potential as anticancer agents acs.org. The linking of pyrazole scaffolds to moieties like benzimidazoles through 1,3-dipolar cycloaddition has also been reported, yielding hybrids with demonstrated antioxidant activity researchgate.net. These diverse hybrid structures highlight the adaptability of the pyrazole scaffold in creating complex molecules with potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules. It provides information about the connectivity of atoms and the chemical environment of nuclei.

Proton (¹H) NMR spectroscopy reveals the number, type, and connectivity of hydrogen atoms within the molecule. Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. For 5-benzyl-1H-pyrazole, characteristic signals are expected from the pyrazole (B372694) ring protons and carbons, as well as the benzyl (B1604629) group.

¹H NMR: The pyrazole ring typically exhibits signals in the aromatic region, with specific chemical shifts depending on the substitution pattern. The benzyl group will show signals corresponding to the aromatic protons of the phenyl ring and the methylene (B1212753) (-CH₂) protons. The NH proton of the pyrazole ring can also be observed, often as a broad singlet, which may exchange with deuterium (B1214612) if D₂O is added.

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The pyrazole ring carbons, the benzyl group's aromatic carbons, and the methylene carbon will have characteristic chemical shifts. For instance, the methylene carbon of the benzyl group is typically found around 50-60 ppm, while the pyrazole ring carbons resonate in the 100-150 ppm range.

While specific data for this compound is not directly detailed in the provided search snippets, related pyrazole structures offer guidance. For example, 1-benzyl-3,5-dimethyl-1H-pyrazole shows a singlet for the pyrazole ring proton at δ 5.85 ppm and methylene protons of the benzyl group at δ 5.14 ppm rsc.org. The ¹³C NMR spectrum for this derivative shows a pyrazole ring carbon at δ 105.7 ppm and the methylene carbon at δ 52.5 ppm rsc.org. Another related compound, 2-benzyl-3-nitro-1H-pyrazole, exhibits a singlet for the pyrazole ring proton at δ 7.08 ppm and methylene protons at δ 5.79 ppm sci-hub.st.

Two-dimensional NMR techniques are crucial for confirming assignments and establishing connectivity.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, helping to identify adjacent protons. For this compound, COSY would help correlate the pyrazole ring protons with each other and with the benzyl group's aromatic protons.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons. This is invaluable for assigning signals in complex spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for establishing long-range connectivity, such as between the benzyl methylene protons and the pyrazole ring carbons, or across the pyrazole ring itself, confirming the position of the benzyl substituent.

Studies on various pyrazole derivatives have extensively utilized these 2D NMR techniques for unambiguous structural assignments researchgate.netscience.govdurham.ac.ukresearchgate.net. For instance, HMBC experiments have been used to confirm the connectivity between protons and carbons separated by multiple bonds in pyrazole systems researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the presence of specific functional groups by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, key functional groups to identify include:

N-H stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ would indicate the presence of the pyrazole N-H bond.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching (from the methylene group of the benzyl substituent) appears below 3000 cm⁻¹.

C=N and C=C stretching: The pyrazole ring itself contains C=N and C=C bonds, which give rise to characteristic absorption bands typically in the 1500-1650 cm⁻¹ region.

Aromatic ring vibrations: Bands associated with the phenyl ring of the benzyl group will also be present.

For example, IR spectra of pyrazole derivatives often show characteristic bands for N-H stretching around 3200-3400 cm⁻¹, C=N/C=C stretching in the 1500-1650 cm⁻¹ range, and aromatic C-H stretching above 3000 cm⁻¹ ajol.inforesearchgate.netrjpbcs.comnist.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Molecular Weight: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can determine the molecular ion peak ([M+H]⁺ or M⁺), confirming the molecular weight of this compound (C₁₀H₁₀N₂). The calculated molecular weight is approximately 158.20 g/mol nih.gov.

Fragmentation Analysis: The fragmentation pattern observed in MS/MS experiments can reveal the structural components of the molecule. For pyrazole derivatives, common fragmentation pathways include the loss of small molecules like HN₃ or N₂ from the pyrazole ring, or cleavage of substituents. For a benzyl-substituted pyrazole, fragmentation might involve the loss of the benzyl group or cleavage within the benzyl moiety. For instance, a related compound, 1-benzyl-3,5-dimethyl-1H-pyrazole, shows an [M+H]⁺ ion at m/z = 187.16 rsc.org.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

For this compound, XRD would reveal the precise arrangement of the benzyl group relative to the pyrazole ring, information about hydrogen bonding (if any), and the packing of molecules in the crystal lattice. Studies on related pyrazole structures have provided detailed crystallographic data, showing planar pyrazole rings and specific orientations of substituents iucr.orgtandfonline.comresearchgate.net. For example, the crystal structure of 4-benzyl-1H-pyrazole and its derivatives has been investigated, revealing the organization of pyrazole and phenyl moieties in bilayers and the potential for annular tautomerism in solution iucr.org.

Elemental Analysis for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of carbon, hydrogen, and nitrogen. For this compound (C₁₀H₁₀N₂), theoretical elemental composition is approximately:

Carbon (C): 75.92%

Hydrogen (H): 6.37%

Nitrogen (N): 17.71%

Experimental results from elemental analysis are typically reported as found percentages, which should closely match the calculated values (within ±0.4%) to confirm the compound's purity and elemental composition asianpubs.orgchem-soc.situbitak.gov.trias.ac.inresearchgate.net.

Computational and Theoretical Investigations of 5 Benzyl 1h Pyrazole Systems

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Studies

QSAR and SBDD are complementary computational methodologies that provide insights into the relationship between a molecule's chemical structure and its biological activity. QSAR models establish mathematical relationships between molecular descriptors and observed biological effects, enabling the prediction of activity for new compounds. SBDD, on the other hand, utilizes the three-dimensional structure of a biological target (e.g., a protein receptor or enzyme) to design or optimize ligands that bind effectively to it.

Correlation of Structural Descriptors with Biological Activity

QSAR studies on pyrazole (B372694) derivatives, including those with benzyl (B1604629) substitutions, have identified various structural descriptors that significantly influence their biological activities. These descriptors can range from simple physicochemical properties to complex electronic and topological features. By analyzing a series of related compounds, researchers can pinpoint the molecular characteristics that are essential for potent activity against specific targets.

For instance, studies on pyrazole derivatives as kinase inhibitors have highlighted the importance of adjacency distance matrix descriptors, which capture information about the connectivity and spatial arrangement of atoms within the molecule acs.org. Similarly, research into pyrazole-based anticancer agents has shown that electronic descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and net charges on atoms, play a critical role in determining their efficacy medicalresearchjournal.orgresearchgate.net. These electronic properties can influence how a molecule interacts with its biological target through electrostatic forces and charge transfer.

Table 1: Representative Structural Descriptors and Their Impact on Pyrazole Derivative Activity

| Descriptor Type | Example Descriptors | General Impact on Biological Activity (Pyrazole Derivatives) |

| Electronic Descriptors | LUMO Energy, Dipole Moment, Net Charges | Influence binding affinity, reactivity, and target interaction through electrostatic forces. |

| Topological Descriptors | Adjacency Distance Matrix, Molecular Connectivity Index | Correlate with molecular shape and connectivity, affecting binding site complementarity. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Impact absorption, distribution, metabolism, excretion (ADME), and cell membrane permeability. |

| Steric Descriptors | Molecular Volume, Surface Area | Affect the fit and interaction within the binding pocket of a target protein. |

These correlations allow for the development of predictive QSAR models, which can then be used to design new molecules with enhanced activity and potentially improved drug-like properties.

In Silico Lead Optimization Strategies

Structure-Based Drug Design (SBDD) and SAR studies are integral to the lead optimization process, aiming to refine initial "hit" compounds into "lead" candidates with superior potency, selectivity, and pharmacokinetic profiles. For 5-benzyl-1H-pyrazole systems, these strategies often involve iterative cycles of computational analysis and chemical synthesis.

Molecular docking is a cornerstone of SBDD, enabling researchers to visualize how a molecule binds to its target protein and to predict binding affinities acs.orgmedicalresearchjournal.orgresearchgate.netacs.orgtandfonline.comnih.govchemmethod.com. By understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the this compound scaffold and the target's active site, chemists can rationally design modifications. For instance, studies on pyrazole derivatives targeting viral enzymes or kinases have used docking to identify specific residues crucial for binding, guiding the placement of functional groups on the benzyl or pyrazole moieties acs.orgacs.orgnih.gov.

Lead optimization strategies commonly employed for benzyl-substituted pyrazoles include:

Substituent Modification: Altering substituents on the benzyl ring or the pyrazole core can fine-tune electronic, steric, and lipophilic properties. For example, modifying the benzyl ring with electron-donating or electron-withdrawing groups can impact binding affinity and metabolic stability nih.gov.

Scaffold Modification: Introducing rigidity or altering the connectivity of the scaffold can improve binding by reducing the entropic penalty associated with flexible molecules frontiersin.org. For pyrazoles, this might involve incorporating the benzyl group into a more rigid framework or modifying the pyrazole ring itself.

Fragment Merging: If initial screening identifies multiple fragments that bind to different parts of a target, these fragments can be computationally merged or linked to create a more potent molecule frontiersin.org.

ADMET Profiling Integration: Alongside potency, optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In silico tools predict these properties, guiding modifications to ensure oral bioavailability, reduce toxicity, and improve metabolic stability nih.govresearchgate.netnih.govresearchgate.net. For example, ensuring compliance with Lipinski's Rule of Five is a common goal during optimization nih.gov.

A two-step optimization process for 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, for instance, identified that the presence of N-hydrogens in the core structure was necessary for optimal antidiabetic activity nih.gov. Similarly, studies on pyrazole derivatives as anti-influenza agents identified specific molecules through docking that formed crucial hydrogen bonds with target enzyme residues, serving as leads for further development nih.gov.

Table 2: In Silico Lead Optimization Strategies for Benzyl-Substituted Pyrazoles

| Optimization Strategy | Rationale/Goal | Example Modifications (Conceptual for Benzyl-Pyrazoles) |

| Substituent Modification | Enhance potency, selectivity, or ADMET properties | Varying substituents on the benzyl ring (e.g., halogens, alkoxy, nitro groups) or pyrazole core. |

| Scaffold Modification | Improve binding affinity, alter mechanism, or overcome resistance | Introducing cyclic structures to the benzyl moiety or modifying the pyrazole ring system. |

| Introduction of Rigid Groups | Reduce conformational flexibility, potentially increasing binding affinity | Incorporating fused rings or constrained linkers between the benzyl and pyrazole moieties. |

| Fragment Merging/Bridging | Combine favorable features from different fragments to create potent leads | Linking pharmacophores that interact with distinct sub-pockets of a target protein. |

| ADMET Profiling Integration | Ensure favorable pharmacokinetic and safety profiles for drug development | Modifying polarity, lipophilicity, and metabolic stability to meet drug-likeness criteria. |

These computational approaches provide a rational framework for designing and optimizing this compound derivatives, accelerating the discovery of new therapeutic agents.

Compound List:

this compound

3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides

5-benzyl-4-thiazolinone derivatives

1H-pyrazole-1-carbothioamide derivatives

Pyrazole derivatives

1H-pyrazole-5-carboxylic acid derivatives

5-amino functionalized pyrazoles

(E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide

1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs

Pyrazolyl hydroxamic acid derivatives

Imidazo[1,2-b] pyrazole derivatives

Sulfonamide derivative

Pyrazole-containing derivatives

1-(1H)-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol derivatives

Pyrazole hydrazide derivative

Pyrazole-based imidazopyridine derivatives

Pyrazolo[4,3-d]pyrimidin-7(6H)-ones

Pyrazolone derivatives

N-Benzyl-1H-pyrazole-5-carboxamide

Topoisomerase and DNA Gyrase Inhibition

Topoisomerases and DNA gyrase are essential enzymes involved in DNA replication, transcription, and repair. Their inhibition is a well-established strategy for developing antibacterial and anticancer agents. Several pyrazole derivatives have been investigated for their ability to inhibit these enzymes.

For instance, certain pyrazole derivatives have shown potent inhibition against bacterial DNA gyrase. N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, such as compound 3k, demonstrated strong inhibition against Staphylococcus aureus DNA gyrase with an IC50 of 0.15 µg/mL and against Bacillus subtilis DNA gyrase with an IC50 of 0.25 µg/mL nih.gov. Another study reported a benzofuran–pyrazole hybrid compound (compound 9) that inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM mdpi.com. Furthermore, pyrazole derivatives have been explored as topoisomerase inhibitors in the context of anticancer research, with some compounds exhibiting cytotoxic effects on cancer cell lines by targeting Topoisomerase I and II noveltyjournals.comresearchgate.net.

Table 1: Topoisomerase and DNA Gyrase Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | Organism/Cell Line | IC50 Value | Reference |

| Compound 3k | S. aureus DNA gyrase | Staphylococcus aureus | 0.15 µg/mL | nih.gov |

| Compound 3k | B. subtilis DNA gyrase | Bacillus subtilis | 0.25 µg/mL | nih.gov |

| Compound 9 | E. coli DNA gyrase B | Escherichia coli | 9.80 µM | mdpi.com |

| Compound 5e | Topoisomerase I/II | Cancer Cell Lines | Not Specified | researchgate.net |

| Thiazolidinone-pyrazole hybrid (Compound X) | Topoisomerase | MDA-MB-231 cells | 29.8 µM | noveltyjournals.com |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR is a key mechanism for various antimicrobial and anticancer drugs. Pyrazole derivatives have been synthesized and evaluated for their DHFR inhibitory potential.

Studies have identified pyrazole derivatives exhibiting dual activity as DNA gyrase and DHFR inhibitors. For example, certain pyrazole derivatives demonstrated DHFR inhibitory activity with IC50 values ranging from 0.52 to 2.67 µM acs.org. In another study, a pyrazolo[3,4-d]pyrimidine analogue (compound 6i) showed potent human DHFR (hDHFR) inhibitory activity with an IC50 of 2.41 µM tandfonline.com. Pyrazole Schiff bases have also been investigated, with compound 9b showing inhibitory activity against DHFR mdpi.com.

Table 2: Dihydrofolate Reductase (DHFR) Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | Organism/Cell Line | IC50 Value | Reference |

| Pyrazole Derivatives | DHFR | E. coli | 0.52–2.67 µM | acs.org |

| Compound 9b | DHFR | E. coli | Not Specified | mdpi.com |

| Compound 6i | hDHFR | Human | 2.41 µM | tandfonline.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. Pyrazole-based sulfonamides have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes.

Research has shown that pyrazole-sulfonamide derivatives can exhibit significant inhibitory effects against hCA-I and hCA-II, with IC50 values in the micromolar range researchgate.net. More potent inhibition has been observed with pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), which demonstrated I50 values as low as 0.4 nM for hCA-II and Ki values in the femtomolar range for both hCA-I and hCA-II tandfonline.comnih.gov. Other pyrazole-based sulfonamide scaffolds have also shown strong inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII, with Ki values in the nanomolar range unifi.itmdpi.com.

Table 3: Carbonic Anhydrase (CA) Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | IC50/Ki Value | Reference |

| Pyrazole-sulfonamide derivatives | hCA-I | 140–271 μM | researchgate.net |

| Pyrazole-sulfonamide derivatives | hCA-II | 134–604 μM | researchgate.net |

| Compounds 11e, 11f, 16e, 16f | hCA XII | 3.7–7.2 nM (Ki) | unifi.it |

| Compound 274 | hCA XII | 3.7 nM (Ki) | mdpi.com |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (18–23) | hCA-I | 1.2–2.2 nM (I50) | tandfonline.comnih.gov |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (18–23) | hCA-II | 0.4–2 nM (I50) | tandfonline.comnih.gov |

Meprin α and β Inhibition

Meprin α and β are metalloproteinases implicated in various pathological conditions, including inflammation, cancer, and neurodegenerative diseases. The development of selective inhibitors for these enzymes is of significant therapeutic interest. Pyrazole-based scaffolds have been optimized to yield potent inhibitors of meprin α and β.

Studies have reported pyrazole derivatives that exhibit high inhibitory activity against meprin α, with some compounds achieving potency in the low nanomolar or even picomolar range tandfonline.comnih.govresearchgate.net. For instance, the 3,5-diphenylpyrazole (B73989) scaffold (compound 7a) demonstrated high potency against meprin α, and further structural modifications led to compounds with potent pan-meprin inhibitory activity nih.govresearchgate.net. Compound 15j was noted for its potent inhibition of both meprin α and β researchgate.net. These findings underscore the suitability of the pyrazole core for developing selective meprin inhibitors.

Table 4: Meprin α and β Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | Potency/Selectivity | Reference |

| Compound 7a | Meprin α | High potency | nih.govresearchgate.net |

| Compound 15j | Meprin α, β | Potent inhibition | researchgate.net |

| Various Pyrazole Derivatives | Meprin α | Nanomolar to picomolar range | tandfonline.comnih.govresearchgate.net |

Cystathionine γ-lyase (CSE) Inhibition

Cystathionine γ-lyase (CSE) is an enzyme that plays a crucial role in the production of hydrogen sulfide (B99878) (H2S), a signaling molecule involved in various physiological processes. Inhibition of bacterial CSE (bCSE) can enhance the efficacy of antibiotics. While direct this compound derivatives as CSE inhibitors were not extensively detailed in the initial search, pyrazole-containing structures have been explored in this context.

In Vitro Antimicrobial and Antifungal Activities

Pyrazole derivatives have consistently demonstrated broad-spectrum antimicrobial and antifungal activities, making them valuable candidates for combating infectious diseases.

Broad-Spectrum Antibacterial Efficacy

Numerous pyrazole derivatives have been synthesized and evaluated for their antibacterial potential against a range of Gram-positive and Gram-negative bacteria. Many of these compounds exhibit significant efficacy, often comparable to or exceeding that of standard antibiotics.

For instance, compounds 9, 10, 11, and 17 from a series of pyrazole sulfonamides showed potent antibacterial activity against Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 1 µg/mL jrespharm.com. Compound 7b, a pyrazole derivative, displayed excellent activity with MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens acs.org. Other studies have reported derivatives with strong activity against Staphylococcus aureus and Escherichia coli, as well as multi-drug resistant strains mdpi.comnih.govnih.gov. Compound 13, a specific pyrazole derivative, exhibited antibacterial activity superior to cefatoxime rjpbcs.com.

Table 5: In Vitro Antibacterial Activity of Pyrazole Derivatives

| Derivative/Compound | Bacterial Strain(s) Tested | MIC/IC50 Value | Reference |

| Compounds 9, 10, 11, 17 | Bacillus subtilis | 1 µg/mL | jrespharm.com |

| Compound 7b | Various Pathogens | 0.22–0.25 µg/mL | acs.org |

| Compound 16 | B. subtilis, C. tetani | 62.5 μg mL⁻¹, 200 μg mL⁻¹ | nih.gov |

| Compound 5b | B. subtilis, B. cereus | 2.6 µg/mL, 1.2 µg/mL (IC50) | ijper.org |

| Compounds 3c, 4b | Staphylococcus genus | 32–64 µg/mL | nih.gov |

| Compound 2g | S. faecalis, S. aureus, MRSA | 8, 4, 4 μg mL⁻¹ (MIC) | nih.gov |

| Compounds 158, 159, 160, 161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity | mdpi.com |

| Compound 157 | S. aureus, MRSA | 25.1 µM (MIC) | mdpi.com |

| Compound 13 | Various Bacteria | Higher than cefatoxime | rjpbcs.com |

General In Vitro Antifungal Activities

In addition to antibacterial effects, pyrazole derivatives have also shown promising antifungal activity against various pathogenic fungi. For instance, the isoxazolol pyrazole carboxylate 7ai demonstrated significant antifungal activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL nih.gov. Other pyrazole derivatives have exhibited activity against Candida species and other fungi, with some compounds showing lower MIC values than the reference drug fluconazole (B54011) mdpi.com.

Table 6: In Vitro Antifungal Activity of Pyrazole Derivatives

| Derivative/Compound | Fungal Strain Tested | EC50/MIC Value | Reference |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 μg/mL | nih.gov |

| Pyrazole-tosyl-dihydrooxazoles (6a-j) | Candida spp. | Lower than fluconazole | mdpi.com |

Compound List:

| Compound Name/Identifier |

| This compound |

| N-Benzyl-1H-pyrazole-5-carboxamide |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs |

| Compound 3k |

| Benzofuran–pyrazole hybrid (Compound 9) |

| Thiazolidinone-pyrazole hybrids |

| Compound X |

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles |

| Compound 5e |

| Pyrazole derivatives |

| Pyrazole Schiff bases |

| Compound 9b |

| Pyrazolo[3,4-d]pyrimidine analogues |

| Compound 6i |

| Pyrazole-sulfonamide derivatives |

| Compounds 11e, 11f, 16e, 16f |

| Compound 274 |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (18–23) |

| 3,5-diphenylpyrazole (Compound 7a) |

| Compound 15j |

| Pyrazole-containing indole (B1671886) derivative (NL3) |

| Compounds 9, 10, 11, 17 |

| Compound 7b |

| Compound 16 |

| Compound 5b |

| Compounds 3c, 4b |

| Compound 2g |

| Compounds 158, 159, 160, 161 |

| Compound 157 |

| Compound 13 |

| Isoxazolol pyrazole carboxylate 7ai |

| Pyrazole-tosyl-dihydrooxazoles (6a-j) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (e.g., Compound 2g) |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid |

| 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H, 7H)-dione derivatives |

| 5-amino-pyrazoles |

| 1,3-Diphenyl-1H-Pyrazol-4-yl derivatives |

| 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-tosyl-4,5-Dihydrooxazoles |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs |

| Compound 3k |

| Benzofuran–pyrazole hybrid (Compound 9) |

| Thiazolidinone-pyrazole hybrids |

| Compound X |

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles |

| Compound 5e |

| Pyrazole derivatives |

| Pyrazole Schiff bases |

| Compound 9b |

| Pyrazolo[3,4-d]pyrimidine analogues |

| Compound 6i |

| Pyrazole-sulfonamide derivatives |

| Compounds 11e, 11f, 16e, 16f |

| Compound 274 |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (18–23) |

| 3,5-diphenylpyrazole (Compound 7a) |

| Compound 15j |

| Pyrazole-containing indole derivative (NL3) |

| Compounds 9, 10, 11, 17 |

| Compound 7b |

| Compound 16 |

| Compound 5b |

| Compounds 3c, 4b |

| Compound 2g |

| Compounds 158, 159, 160, 161 |

| Compound 157 |

| Compound 13 |

| Isoxazolol pyrazole carboxylate 7ai |

| Pyrazole-tosyl-dihydrooxazoles (6a-j) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (e.g., Compound 2g) |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid |

| 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H, 7H)-dione derivatives |

| 5-amino-pyrazoles |

| 1,3-Diphenyl-1H-Pyrazol-4-yl derivatives |

| 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-tosyl-4,5-Dihydrooxazoles |

Mechanistic Biological and Pharmacological Potentials of 5 Benzyl 1h Pyrazole Derivatives Pre Clinical Focus

Mechanistic Biological and Pharmacological Potentials (Pre-clinical Focus)

The pyrazole (B372694) nucleus, often functionalized with a benzyl (B1604629) group, has been explored for its ability to modulate key biological pathways. Derivatives incorporating this motif have demonstrated efficacy in inhibiting critical enzymes involved in disease processes and microbial survival.

Topoisomerase and DNA Gyrase Inhibition

Topoisomerases and DNA gyrase are essential enzymes for DNA replication, transcription, and repair, making them prime targets for antibacterial and anticancer therapies. Pyrazole derivatives have shown considerable promise in inhibiting these enzymes. For example, certain N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, such as compound 3k, exhibited potent inhibition against Staphylococcus aureus DNA gyrase (IC50 = 0.15 µg/mL) and Bacillus subtilis DNA gyrase (IC50 = 0.25 µg/mL) nih.gov. A benzofuran–pyrazole hybrid compound (compound 9) also demonstrated inhibitory activity against E. coli DNA gyrase B, with an IC50 of 9.80 µM mdpi.com. Furthermore, pyrazole derivatives have been investigated for their anticancer properties through the inhibition of topoisomerases, with some compounds exhibiting significant cytotoxicity against cancer cell lines by targeting Topoisomerase I and II noveltyjournals.comresearchgate.net.

Table 1: Topoisomerase and DNA Gyrase Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | Organism/Cell Line | IC50 Value | Reference |

| Compound 3k | S. aureus DNA gyrase | Staphylococcus aureus | 0.15 µg/mL | nih.gov |

| Compound 3k | B. subtilis DNA gyrase | Bacillus subtilis | 0.25 µg/mL | nih.gov |

| Compound 9 | E. coli DNA gyrase B | Escherichia coli | 9.80 µM | mdpi.com |

| Compound 5e | Topoisomerase I/II | Cancer Cell Lines | Not Specified | researchgate.net |

| Thiazolidinone-pyrazole hybrid (Compound X) | Topoisomerase | MDA-MB-231 cells | 29.8 µM | noveltyjournals.com |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate pathway, crucial for the synthesis of nucleic acids and amino acids. Its inhibition is a common mechanism for antimicrobial and anticancer drugs. Pyrazole derivatives have been synthesized and evaluated for their DHFR inhibitory potential. Some pyrazole derivatives have been identified as dual inhibitors of DNA gyrase and DHFR, with reported DHFR IC50 values ranging from 0.52 to 2.67 µM acs.org. A pyrazolo[3,4-d]pyrimidine analogue, compound 6i, demonstrated potent human DHFR (hDHFR) inhibitory activity with an IC50 of 2.41 µM tandfonline.com. Additionally, pyrazole Schiff bases, such as compound 9b, have shown inhibitory activity against DHFR mdpi.com.

Table 2: Dihydrofolate Reductase (DHFR) Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | Organism/Cell Line | IC50 Value | Reference |

| Pyrazole derivatives | DHFR | E. coli | 0.52–2.67 µM | acs.org |

| Compound 9b | DHFR | E. coli | Not Specified | mdpi.com |

| Compound 6i | hDHFR | Human | 2.41 µM | tandfonline.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes critical for physiological processes, and their inhibitors are used to treat conditions like glaucoma and cancer. Pyrazole-based sulfonamides have emerged as potent inhibitors of various human carbonic anhydrase (hCA) isoenzymes. Pyrazole-sulfonamide derivatives have shown significant inhibitory effects against hCA-I and hCA-II, with IC50 values in the micromolar range researchgate.net. More potent inhibition has been observed with pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), exhibiting I50 values as low as 0.4 nM for hCA-II and Ki values in the femtomolar range tandfonline.comnih.gov. Other pyrazole-based sulfonamide scaffolds have also demonstrated strong inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII, with Ki values in the nanomolar range unifi.itmdpi.com.

Table 3: Carbonic Anhydrase (CA) Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | IC50/Ki Value | Reference |

| Pyrazole-sulfonamide derivatives | hCA-I | 140–271 μM | researchgate.net |

| Pyrazole-sulfonamide derivatives | hCA-II | 134–604 μM | researchgate.net |

| Compounds 11e, 11f, 16e, 16f | hCA XII | 3.7–7.2 nM (Ki) | unifi.it |

| Compound 274 | hCA XII | 3.7 nM (Ki) | mdpi.com |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (18–23) | hCA-I | 1.2–2.2 nM (I50) | tandfonline.comnih.gov |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (18–23) | hCA-II | 0.4–2 nM (I50) | tandfonline.comnih.gov |

Meprin α and β Inhibition

Meprin α and β are metalloproteinases implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders. Pyrazole derivatives have been optimized to act as potent inhibitors of these enzymes. Studies have reported pyrazole derivatives exhibiting high inhibitory activity against meprin α, with some compounds achieving potency in the low nanomolar or even picomolar range tandfonline.comnih.govresearchgate.net. The 3,5-diphenylpyrazole (B73989) scaffold (compound 7a) showed high potency against meprin α, and further modifications led to compounds with potent pan-meprin inhibitory activity nih.govresearchgate.net. Compound 15j was noted for its potent inhibition of both meprin α and β researchgate.net.

Table 4: Meprin α and β Inhibition Data of Pyrazole Derivatives

| Derivative/Compound | Target Enzyme | Potency/Selectivity | Reference |

| Compound 7a | Meprin α | High potency | nih.govresearchgate.net |